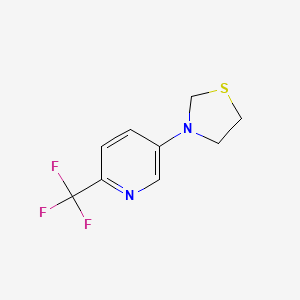![molecular formula C10H12ClN3O2S B1445933 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride CAS No. 1803584-73-7](/img/structure/B1445933.png)
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride
Descripción general
Descripción
“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C10H12ClN3O2S and a molecular weight of 273.74 . It is a derivative of morpholine, a common motif in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiophene ring, a five-membered ring made up of one sulfur atom . It also contains an oxadiazole ring, a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Aplicaciones Científicas De Investigación
Anticancer Research
Thiophene derivatives have been identified to possess anticancer properties. The incorporation of a thiophene ring into drug molecules can enhance their efficacy against certain types of cancer cells. The specific compound could be investigated for its potential to act as a kinase inhibitor, which is a common strategy in targeted cancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new anti-inflammatory drugs. Research could explore the effectiveness of this compound in reducing inflammation in various disease models, potentially leading to the development of novel therapeutic agents .
Antimicrobial Activity
Compounds containing thiophene have shown antimicrobial activity. This suggests that the compound could be studied for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial and fungal infections .
Material Science
Thiophene derivatives are known to play a significant role in material science, particularly in the development of organic semiconductors. The compound could be researched for its electrical conductivity properties and its application in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Neuropharmacology
Morpholine, a component of the compound, is a feature in various pharmacological agents. The compound could be explored for its potential effects on the central nervous system, including its use as a psychoactive substance or in the treatment of neurological disorders .
Antihypertensive and Anti-atherosclerotic Effects
Thiophene derivatives have been associated with antihypertensive and anti-atherosclerotic effects. Research into this compound could focus on cardiovascular diseases, investigating its potential to prevent or treat conditions such as hypertension and atherosclerosis .
Corrosion Inhibition
In industrial chemistry, thiophene and its derivatives are used as corrosion inhibitors. The compound could be applied in research related to protecting materials from corrosion, which is crucial in extending the lifespan of metal structures and components .
Development of Insecticides
Thiophene derivatives also find applications in the development of insecticides. The compound could be studied for its insecticidal properties, which might lead to the creation of new, more effective pest control solutions .
Propiedades
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQTZIAOZKQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



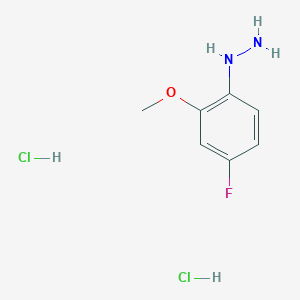
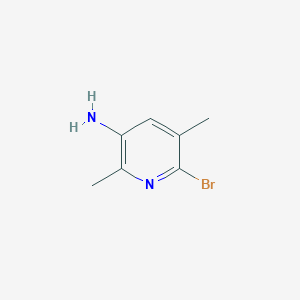
![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)
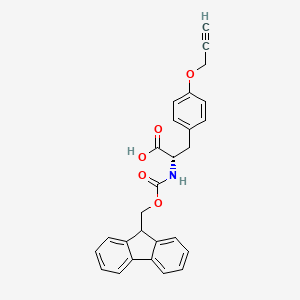
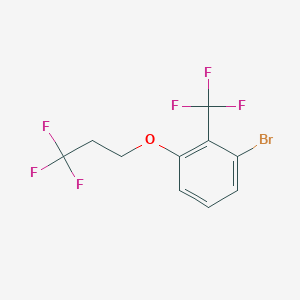
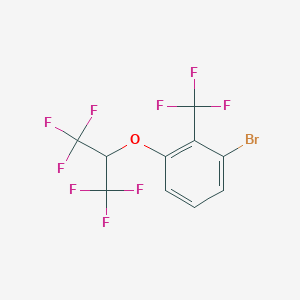
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
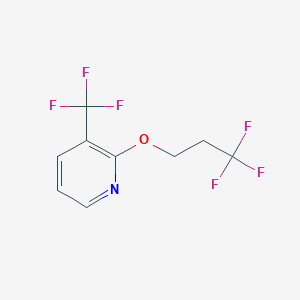
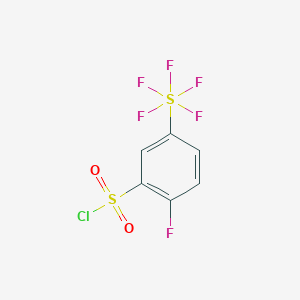
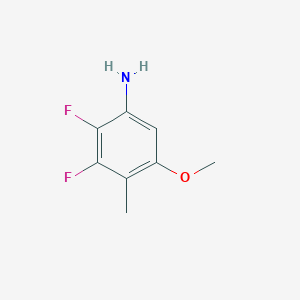

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)
